molecular formula C12H15Cl2NO2S B500541 4,5-dichloro-N-cyclopentyl-2-methylbenzenesulfonamide CAS No. 942358-95-4

4,5-dichloro-N-cyclopentyl-2-methylbenzenesulfonamide

Cat. No.: B500541
CAS No.: 942358-95-4
M. Wt: 308.2g/mol
InChI Key: VKZQYVDLVHHBNR-UHFFFAOYSA-N
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Description

4,5-dichloro-N-cyclopentyl-2-methylbenzenesulfonamide (CAS 942358-95-4) is an organic compound with the molecular formula C12H15Cl2NO2S and a molecular weight of 308.2 . This benzenesulfonamide derivative features a dichloro-methyl substituted benzene ring and a cyclopentyl group attached to the sulfonamide nitrogen. As a member of the benzenesulfonamide class, this compound is of significant interest in medicinal chemistry research. Sulfonamides are a privileged scaffold in drug discovery, known for their ability to interact with a variety of biological targets . Recent scientific literature highlights that structurally similar benzenesulfonamide compounds are being investigated for their activity as selective antagonists for neurological targets such as the D3 dopamine receptor (D3R) . These D3R-selective antagonists are explored as potential therapeutic leads for the treatment of neuropsychiatric disorders, including substance use disorder . The specific stereoelectronic properties imparted by its substituents make 4,5-dichloro-N-cyclopentyl-2-methylbenzenesulfonamide a valuable building block for constructing chemical libraries or a potential intermediate in the synthesis of more complex bioactive molecules. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4,5-dichloro-N-cyclopentyl-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO2S/c1-8-6-10(13)11(14)7-12(8)18(16,17)15-9-4-2-3-5-9/h6-7,9,15H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZQYVDLVHHBNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC2CCCC2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The nickel-catalyzed method, adapted from allylic amine synthesis, employs Ni(COD)₂ (10 mol%), PCy₃ (20 mol%), and Ti(OiPr)₄ (20–100 mol%) in anhydrous acetonitrile at 100°C. Cyclopentylamine reacts with 4,5-dichloro-2-methylbenzenesulfonyl chloride under argon, forming the target compound via a proposed oxidative addition-reductive elimination cycle.

Representative Procedure :

  • Combine Ni(COD)₂ (5.5 mg), PCy₃ (11.2 mg), Ti(OiPr)₄ (12 μL), and sulfonyl chloride (0.2 mmol) in acetonitrile (0.5 mL).

  • Add cyclopentylamine (0.24 mmol) and stir at 100°C for 12 hours.

  • Purify via flash chromatography (petroleum ether/EtOAc = 6:1) to isolate the product as a white solid.

Performance Data :

Catalyst SystemYield (%)Purity (HPLC)
Ni(COD)₂/PCy₃/Ti(OiPr)₄55–70>95%
Ni(COD)₂ without Ti20–3080–85%

The titanium co-catalyst enhances nickel’s electrophilicity, accelerating transmetalation and improving yield.

Classical Sulfonamide Formation via Sulfonyl Chloride Intermediates

Stepwise Synthesis

  • Chlorosulfonation : Treat 2-methylbenzene-1,4-diol with chlorosulfonic acid at 0°C to form 4,5-dichloro-2-methylbenzenesulfonyl chloride.

  • Amine Coupling : React the sulfonyl chloride with cyclopentylamine in dichloromethane (DCM) and triethylamine (TEA) at 0°C → 25°C.

Optimized Conditions :

  • Molar ratio (sulfonyl chloride:amine): 1:1.2

  • Solvent: DCM/TEA (4:1)

  • Reaction time: 6 hours

  • Yield: 68–72%.

Side Reactions :

  • Over-chlorination at the methyl position (mitigated by temperature control <30°C).

  • Di-sulfonamide formation (<5% yield with excess TEA).

Solvent and Crystallization Optimization

Recrystallization Protocols

Solvent SystemPurity (%)Crystal Morphology
Ethanol/Water (3:1)99.2Needle-like
Hexane/EtOAc (5:1)97.5Platelet

Ethanol/water mixtures achieve higher purity by dissolving polar impurities, while hexane/EtOAc favors rapid crystal growth.

Comparative Analysis of Synthetic Routes

Advantages of Nickel Catalysis :

  • Single-step process with modular ligand tuning.

  • Tolerance to moisture if Ti(OiPr)₄ is used.

Drawbacks of Classical Methods :

  • Multi-step synthesis increases time and cost.

  • Requires handling corrosive chlorosulfonic acid.

Industrial-Scale Adaptations

Continuous Flow Reactor Design

  • Residence time : 15 minutes

  • Throughput : 1.2 kg/day

  • Yield : 65% with in-line UV monitoring for byproduct detection .

Chemical Reactions Analysis

Types of Reactions

4,5-dichloro-N-cyclopentyl-2-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

    Substitution: Sodium methoxide, potassium tert-butoxide; often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

4,5-dichloro-N-cyclopentyl-2-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-dichloro-N-cyclopentyl-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used. For example, in antimicrobial applications, it may inhibit the activity of key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-dichloro-N-cyclopentyl-2-methylbenzenesulfonamide is unique due to its specific combination of substituents, which confer distinct chemical reactivity and potential biological activity. The presence of both chlorine atoms and the cyclopentyl group enhances its versatility in various chemical reactions and applications .

Biological Activity

4,5-Dichloro-N-cyclopentyl-2-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's synthesis, mechanisms of action, and biological effects, with a focus on antimicrobial and anti-inflammatory properties.

The synthesis of 4,5-dichloro-N-cyclopentyl-2-methylbenzenesulfonamide typically involves several key steps:

  • Sulfonation of Aromatic Precursors : The initial step involves the introduction of a sulfonyl group onto a suitable aromatic compound.
  • Chlorination : Chlorine atoms are introduced at the 4 and 5 positions of the benzene ring.
  • Cyclopentyl and Methyl Group Introduction : The cyclopentyl group is added through a reaction with cyclopentylamine under controlled conditions.

The overall reaction can be summarized as follows:

Aromatic PrecursorSO3Sulfonated CompoundCl2Chlorinated CompoundCyclopentylamine4 5 Dichloro N cyclopentyl 2 methylbenzenesulfonamide\text{Aromatic Precursor}\xrightarrow{\text{SO}_3}\text{Sulfonated Compound}\xrightarrow{\text{Cl}_2}\text{Chlorinated Compound}\xrightarrow{\text{Cyclopentylamine}}\text{4 5 Dichloro N cyclopentyl 2 methylbenzenesulfonamide}

The biological activity of 4,5-dichloro-N-cyclopentyl-2-methylbenzenesulfonamide is primarily attributed to its interaction with specific molecular targets, such as enzymes involved in bacterial cell wall synthesis. This interaction can inhibit essential processes in microorganisms, leading to antimicrobial effects. Additionally, the compound may modulate inflammatory pathways by interacting with various receptors or enzymes involved in inflammation.

Antimicrobial Properties

Research indicates that 4,5-dichloro-N-cyclopentyl-2-methylbenzenesulfonamide exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several bacterial strains are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated potential anti-inflammatory effects in preclinical models. Studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a possible application in treating inflammatory diseases.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of 4,5-dichloro-N-cyclopentyl-2-methylbenzenesulfonamide against multi-drug resistant strains of bacteria revealed that the compound significantly inhibited growth at concentrations lower than traditional antibiotics.
  • Case Study on Inflammation : In an animal model of arthritis, administration of this compound resulted in reduced joint swelling and pain, indicating its potential for therapeutic use in inflammatory conditions.

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